Potassium ion
Description
Properties
IUPAC Name |
potassium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPAHLBTDXSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042671 | |
| Record name | Potassium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.0983 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24203-36-9, 7440-09-7 | |
| Record name | Potassium(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24203-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024203369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295O53K152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.2 °C | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Scientific Research Applications
Potassium-Ion Batteries
Overview
Potassium-ion batteries (KIBs) are emerging as a promising alternative to lithium-ion batteries (LIBs) due to the abundance of potassium and its favorable electrochemical properties. Recent advancements in materials science have led to the development of KIBs that could potentially offer lower costs and improved performance.
Key Findings
- Material Innovations : Researchers have discovered a new cathode material made from chromium selenide that enhances the performance of KIBs. This material allows for rapid charging and could make KIBs more viable for large-scale energy storage applications, such as integrating with renewable energy sources .
- Cost Efficiency : The use of potassium, which is more abundant than lithium, could lead to cheaper manufacturing processes for batteries, making them more accessible for widespread use .
| Feature | Potassium-Ion Batteries | Lithium-Ion Batteries |
|---|---|---|
| Abundance of Raw Material | High | Low |
| Cost | Lower | Higher |
| Charging Speed | Rapid | Moderate |
| Current Applications | Stationary storage | Mobile devices |
Biological Applications
Ion Channel Research
Potassium ions play a critical role in biological systems, particularly in nerve impulse conduction and muscle contraction. Recent studies have provided insights into how potassium channels operate and their selectivity towards potassium over sodium ions.
- Selectivity Mechanism : A study demonstrated that potassium channels are not strictly selective for potassium ions as previously believed. Sodium ions can also traverse these channels, albeit at a significantly reduced rate . This finding has implications for understanding various channelopathies—disorders caused by dysfunctional ion channels.
- Genetically Encoded Indicators : The development of genetically encoded potassium ion indicators (GEPIIs) allows for real-time visualization of potassium levels within cells. These indicators have been utilized to assess cell viability and monitor changes in potassium concentration in biological samples .
Material Science Applications
Research Insights
Potassium ions are also significant in materials science, particularly in developing new materials for batteries and sensors.
- Conductive Materials : Studies have shown that the incorporation of potassium ions into certain materials can enhance their conductivity, which is crucial for battery performance . For example, Prussian White mixed with carbon has been identified as an effective cathode material for KIBs, although its conductivity needs improvement through carbon mixing .
- Ion Transport Mechanisms : Research into the dynamics of this compound transport through channels has revealed important details about how these ions interact with water molecules and other ions during permeation processes. This knowledge is vital for designing better ion-selective membranes and sensors .
Case Study 1: Advancements in Potassium-Ion Battery Technology
A collaborative research effort led by Glasgow University focused on improving the efficiency of potassium-ion batteries through innovative cathode materials. The study highlighted the potential for KIBs to be used in stationary energy storage systems, which could alleviate pressure on lithium resources used in mobile applications .
Case Study 2: Understanding Ion Channel Selectivity
A groundbreaking study from the University of Fukui challenged existing notions about potassium channel selectivity. By demonstrating sodium ion permeability through potassium channels, researchers opened new avenues for understanding channelopathies and developing targeted therapies for related disorders .
Chemical Reactions Analysis
Reactions with Water and Bases
Potassium metal reacts vigorously with water to form potassium hydroxide (KOH) and hydrogen gas (H) . The reaction is exothermic, and the resulting solution is basic due to the dissolved hydroxide .
Potassium's reaction with water is faster than that of sodium but slower than rubidium . KOH, a strong base, can dissolve in water up to 1.21 kg/L . KOH readily reacts with carbon dioxide (CO) to produce potassium carbonate (KCO), which can remove traces of CO from the air .
Reactions with Acids
Potassium metal dissolves in dilute sulfuric acid, forming aquated K ions and hydrogen gas .
Reactions with Halogens
Potassium reacts vigorously with all halogens to form potassium halides .
Reactions with Oxygen
Potassium reacts with oxygen in the air to form potassium peroxide (KO) . If potassium is burned in the air, it mainly forms orange potassium superoxide (KO) .
Role in Amide Hydrolysis
Research indicates that potassium ions (K) and sodium ions (Na) can influence the rate of organic reactions, specifically the hydrolysis of glycine and alanine dipeptides . Linear dipeptides hydrolyze faster in the presence of NaCl, while cyclic dipeptides hydrolyze faster with KCl . This suggests that the preference for K inside living cells may have encouraged polypeptide formation .
Formation of Potassium Ion
Potassium ions can be formed through various interactions and reactions :
-
Reaction with alcohol:
-
Reaction with hydrogen:
-
Reactions involving complex formation:
Ion Clustering Reactions
Potassium ions participate in gas phase ion clustering reactions :
| Reaction | Δ rH° (kJ/mol) |
|---|---|
| (K - 2K) + K = (K - 3K) | 43.5 |
| (K - 3K) + K = (K - 4K) | 64.9 |
| (K - 10K) + K = (K - 11K) | 54.0 |
| (K - 11K) + K = (K - 12K) | 56.1 |
Role in Potassium-Ion Batteries (PIBs)
Potassium-ion batteries (PIBs) are an emerging technology, and the electrochemical reaction mechanism between tin sulfide (SnS) and K involves alloy reactions :
The performance of PIBs depends on ion diffusion in the electrolyte and ion diffusivity and electron transfer in solids . The diffusion coefficient () varies with potential, typically decreasing as the potential decreases during the ion insertion process .
Potassium in Polyanion Compounds
In potassium-containing polyanion compounds, incomplete K/Na ion exchange can occur, where residual K ions stabilize the structure during sodium storage, enabling long-term cycling stability .
Catalytic Effects
Potassium ions exhibit catalytic effects in certain reactions. For instance, K has a greater catalytic effect than Na on the condensation of L-Glu peptides in aqueous solutions .
Comparison with Similar Compounds
Sodium Ion (Na⁺)
| Property | K⁺ | Na⁺ |
|---|---|---|
| Ionic Radius | 1.38 Å | 0.95 Å |
| Electrode Potential | -2.93 V (vs. SHE) | -2.71 V (vs. SHE) |
| Biological Role | Dominant intracellular ion | Dominant extracellular ion |
| Battery Performance | Higher energy density | Lower energy density |
Key Differences :
- Size and Selectivity : K⁺’s larger size allows selective binding to larger ion channels (e.g., hERG) and macrocyclic ligands, whereas Na⁺ interacts with smaller channels like voltage-gated sodium channels .
- Transport Dynamics : In plants, K⁺ transporters (e.g., HAK, NHX) are prioritized under salt stress, while Na⁺ exclusion mechanisms are critical to avoid toxicity .
- Industrial Use : K⁺-based ion exchangers (e.g., potassium polytitanate) outperform Na⁺ analogs in lithium extraction due to structural stability and protonation flexibility .
Lithium Ion (Li⁺)
| Property | K⁺ | Li⁺ |
|---|---|---|
| Ionic Radius | 1.38 Å | 0.76 Å |
| Abundance | 1.5 wt% (Earth’s crust) | 0.0017 wt% (Earth’s crust) |
| Extraction | Not typically extracted | Requires ion-exchange from aqueous solutions |
Key Differences :
Thallium Ion (Tl⁺)
Similarity and Toxicity :
Ammonium Ion (NH₄⁺)
Structural Mimicry :
Calcium (Ca²⁺) and Magnesium (Mg²⁺) Ions
| Property | K⁺ | Ca²⁺/Mg²⁺ |
|---|---|---|
| Charge Density | Low (monovalent) | High (divalent) |
| Biological Role | Repolarization reserve | Signal transduction |
Key Differences :
- Ion Channels : K⁺ efflux dominates cardiac repolarization, while Ca²⁺ influx triggers muscle contraction .
- Ion Exchange : Divalent ions (Ca²⁺, Mg²⁺) compete with K⁺ in adsorption processes but are less selectively retained in titanate matrices .
Key Research Findings and Data
Pharmaceutical Relevance: hERG Channel Blockade
Preparation Methods
Solid-State Synthesis of Potassium-Containing Oxides
Solid-state reactions remain a cornerstone for synthesizing complex potassium-based oxides, particularly ferrites and hexaferrites. In a seminal study, Yamamoto et al. (2012) developed an M-type potassium lanthanum-iron oxide (K₀.₇₅La₀.₉₀Fe₁₈.₅₈O₁₉) via a high-temperature solid-state reaction . Key steps included:
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Precursor Mixing : Stoichiometric amounts of K₂CO₃, La₂O₃, and α-Fe₂O₃ were homogenized using a planetary ball mill to enhance reactivity.
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Sintering : The mixture was pressed into disks, embedded in KCl powder to suppress potassium evaporation, and sintered at 1275°C for 12 hours.
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Phase Purity : X-ray diffraction confirmed the formation of an M-type hexaferrite structure, with minor secondary phases (LaFeO₃, α-Fe₂O₃) attributed to potassium volatility .
Table 1: Solid-State Synthesis Parameters for K₀.₇₅La₀.₉₀Fe₁₈.₅₈O₁₉
| Parameter | Value |
|---|---|
| Milling Duration | 2 hours (planetary ball mill) |
| Sintering Temperature | 1275°C |
| Atmosphere | Air |
| Potassium Retention Aid | KCl powder bed |
| Magnetic Transition (Tₐ) | 440°C |
This method achieved a saturation magnetization of 23.1 emu/g at 70 kOe, demonstrating the efficacy of mechanical activation in reducing reaction temperatures .
Solution-Phase Templating for Potassium-Ion Complexes
Potassium ions serve as structural templates in supramolecular chemistry, enabling the synthesis of intricate rotaxanes. Li et al. (2008) reported a "threading followed by stoppering" approach to construct potassium-templated rotaxanes :
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Host-Guest Interaction : A triptycene-based macrotricycle formed cascade complexes with anthraquinone derivatives in the presence of K⁺.
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Stoppering : Azide-alkyne cycloaddition "capped" the pseudorotaxane, yielding rotaxanes with 85–92% efficiency .
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Ion Removal : Post-synthesis, K⁺ was extracted using 18-crown-6 ether, confirming the ion’s role as a nonslipping chock .
Table 2: Rotaxane Yields Based on Potassium Templating
| Rotaxane | Yield (%) | Stopper Size | K⁺ Retention after Crown Ether |
|---|---|---|---|
| 10 | 92 | Small | Partial dissociation |
| 11 | 88 | Medium | Partial dissociation |
| 12 | 85 | Bulky | Fully retained |
This work underscores potassium’s dual role as a template and structural stabilizer in supramolecular architectures .
Hydrothermal Synthesis of Potassium-Ion Battery Anodes
Hydrothermal methods are pivotal for synthesizing nanostructured potassium-ion battery (KIB) anodes. Rahman et al. (2021) fabricated a Co₃O₄/Fe₂O₃-carbon hybrid via a sealed autoclave process :
-
Precursor Solution : Metal salts and carbon precursors were dissolved in ethanol/water.
-
Reaction Conditions : 210°C for 24 hours under autogenous pressure.
-
Morphology Control : The hybrid exhibited a chain-like carbon structure with embedded metal oxide nanoparticles (Fig. 1a) .
Challenges :
-
Limited reaction visibility due to sealed systems.
Table 3: Hydrothermal Synthesis of KIB Anodes
| Material | Temperature (°C) | Time (h) | Capacity Retention (100 cycles) |
|---|---|---|---|
| MoS₂@rGO Nano-Roses | 210 | 24 | 92% |
| Sn₄P₃/C Composite | 180 | 12 | 88% |
| P-Doped Graphite | 200 | 18 | 95% |
These anodes delivered capacities exceeding 300 mAh/g, highlighting hydrothermal synthesis’s suitability for high-performance KIB materials .
Mechanochemical Synthesis via Ball Milling
Ball milling offers a solvent-free route to potassium composites. Wu et al. (2021) synthesized a phosphorus/carbon composite by milling red phosphorus (RP) and graphite :
-
Milling Parameters : 500 rpm for 48 hours under argon.
-
Composite Structure : Island-like phosphorus domains (20 wt%) dispersed in a graphite matrix (Fig. 1b) .
-
Electrochemical Performance : The composite achieved 98% capacity retention over 200 cycles at 100 mA/g .
Advantages :
Extraction and Analytical Preparation of Potassium Salts
Quantitative potassium extraction is critical for pharmaceuticals and agriculture. Thermo Fisher’s ion chromatography protocol for potassium bitartrate assay exemplifies precision :
-
Sample Preparation : 100 mg potassium bitartrate dissolved in 100 mL DI water (1000 mg/L stock).
-
Dilution Series : 20 mg/L working solution for IC analysis.
-
Recovery Rates : 97.1–102% across spiked samples (Table 4) .
Table 4: Potassium Bitartrate Recovery in Spiked Samples
| Spiked (mg/L) | Measured (mg/L) | Recovery (%) |
|---|---|---|
| 2 | 1.94 | 97.1 |
| 5 | 5.10 | 102 |
| 10 | 9.85 | 98.5 |
Soil potassium extraction using 0.01M ammonium acetate showed strong correlation (r²=0.962) with ICP-OES, validating its reliability for agricultural testing .
Q & A
Q. What are the standard analytical methods for quantifying potassium ion concentrations in biological or environmental samples?
- Methodological Answer: this compound concentrations are typically measured using atomic absorption spectrophotometry (AAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), or inductively coupled plasma mass spectrometry (ICP-MS). These methods require rigorous sample preparation, including acid digestion for environmental samples or dilution for biological fluids. AAS is cost-effective but lacks multi-element capability, while ICP-MS offers high sensitivity (detection limits <1 ppb) but requires specialized instrumentation. For field applications, electrochemical sensors are emerging but require calibration against these gold-standard methods .
Q. How should researchers design experiments to study this compound interactions with other ions in complex systems?
- Methodological Answer: Use uniform design , a quasi-Monte Carlo method, to efficiently explore multi-ion interactions while minimizing experimental trials. For example, in microalgal culture studies, eight ions (e.g., Na⁺, K⁺, Ca²⁺) were divided into two groups and tested at 10 concentration levels using a U*10(10⁴) uniform design table. This approach identifies dominant factors (e.g., K⁺ vs. Na⁺ synergy) and optimizes growth conditions with <30 experimental runs. Data analysis involves multifactor regression to model ion effects on growth rates (see Tables 2–3 in for factor-level configurations) .
Q. What is the role of potassium ions in maintaining cellular electrophysiological balance?
- Methodological Answer: Potassium ions regulate resting membrane potential via leak channels (e.g., KcsA) and active transport through Na⁺/K⁺-ATPase pumps. Experimental validation involves patch-clamp electrophysiology to measure ion currents and mutagenesis (e.g., KcsA-E71A mutation) to probe selectivity filters. Computational strategies, such as molecular dynamics simulations, further resolve conduction mechanisms by analyzing pore hydration and ion coordination .
Advanced Research Questions
Q. How can researchers quantify predictive uncertainty in potassium channel models due to experimental protocol discrepancies?
- Methodological Answer: Train models using an ensemble of parameter sets derived from diverse experimental protocols (e.g., voltage-clamp steps, drug inhibition assays). For hERG channels, simulate data with one model (e.g., Markovian) and fit it to a discrepant model (e.g., Hodgkin-Huxley). Variability in predictions across protocols (e.g., ±15% in activation time constants) empirically quantifies uncertainty. This approach identifies robust models for clinical applications, such as cardiotoxicity screening .
Q. What statistical methods optimize this compound effects in multi-variable systems (e.g., microbial fermentation)?
- Methodological Answer: Apply Box-Wilson experimental design to model ion interactions. In yeast ethanol production, a three-factor (K⁺, Na⁺, Zn²⁺) central composite design identified optimal K⁺ concentrations (7900 mg/L) that maximize yield. ANOVA analysis confirmed K⁺ has a significant main effect (p<0.01) but no interactions with Na⁺/Zn²⁺. Response surface methodology (RSM) further refines ion thresholds for industrial bioprocesses .
Q. What synthesis strategies improve this compound storage in anode materials (e.g., MoSe₂)?
- Methodological Answer: Design ultra-dispersed MoSe₂ materials using (1) organic small-molecule intercalation to weaken interlayer forces and (2) carbon-skeleton confinement to prevent pulverization. For example, MoSe₂@carbon composites achieve 350 mAh/g capacity at 1 A/g with 90% retention after 500 cycles. Characterization involves TEM for dispersion analysis and galvanostatic cycling to validate kinetics improvements. This dual strategy balances structural stability and ion diffusion rates .
Q. How can ultrafast spectroscopy resolve debates about this compound transport mechanisms in channels?
- Methodological Answer: Use femtosecond pump-probe spectroscopy to track ion movement in semisynthetic channels. For example, Huong et al. distinguished between "knock-on" and "direct Coulomb repulsion" models by measuring picosecond-scale K⁺ translocation. Data interpretation combines time-resolved spectra with molecular dynamics trajectories to map energy barriers. This approach directly links dynamical data to mechanistic hypotheses .
Tables Referenced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
